molecular formula C7H14ClNO3 B14001915 Methyl cis-4-aminooxane-3-carboxylate hydrochloride

Methyl cis-4-aminooxane-3-carboxylate hydrochloride

Cat. No.: B14001915
M. Wt: 195.64 g/mol
InChI Key: FMWMGVFZENRYGU-RIHPBJNCSA-N
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Description

Methyl cis-4-aminooxane-3-carboxylate hydrochloride is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl cis-4-aminooxane-3-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of microwave-assisted synthesis, which accelerates the reaction rate and improves yield. For instance, the reaction of esters and amines under neutral conditions can produce the desired compound efficiently .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high purity and yield. The use of catalysts and controlled temperature and pressure conditions are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl cis-4-aminooxane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include boronic acids, palladium catalysts, and other transition metal catalysts. For example, copper-promoted N-arylation of methyl 4-amino-3-iodobenzoate with boronic acids followed by palladium-catalyzed intramolecular C–H arylation is a known method to synthesize related compounds .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with boronic acids can lead to the formation of carbazole derivatives .

Scientific Research Applications

Methyl cis-4-aminooxane-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl cis-4-aminooxane-3-carboxylate hydrochloride include:

Uniqueness

This compound is unique due to its specific structural properties and the potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its utility in scientific research make it a valuable compound for further study and development.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl (3R,4R)-4-aminooxane-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-4-11-3-2-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m0./s1

InChI Key

FMWMGVFZENRYGU-RIHPBJNCSA-N

Isomeric SMILES

COC(=O)[C@H]1COCC[C@H]1N.Cl

Canonical SMILES

COC(=O)C1COCCC1N.Cl

Origin of Product

United States

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